![molecular formula C15H17NO2S B7529274 N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide](/img/structure/B7529274.png)
N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide, commonly known as MMS, is a chemical compound that has been widely used in scientific research for its unique properties. MMS is a sulfonamide derivative that has been utilized in various fields, including organic chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of MMS involves its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate ions and protons. MMS binds to the active site of carbonic anhydrase, preventing the enzyme from performing its catalytic function.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase by MMS has several biochemical and physiological effects. Carbonic anhydrases play a crucial role in the regulation of acid-base balance in the body. Therefore, the inhibition of carbonic anhydrase by MMS can lead to a disruption of acid-base homeostasis. Additionally, carbonic anhydrases are involved in the production of aqueous humor in the eye, and their inhibition by MMS can lead to a decrease in intraocular pressure.
实验室实验的优点和局限性
MMS has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. Additionally, MMS has a high affinity for carbonic anhydrase enzymes, making it an effective inhibitor. However, MMS also has some limitations, such as its potential toxicity and the need for careful handling and storage.
未来方向
There are several future directions for the use of MMS in scientific research. One potential application is the development of MMS-based drugs for the treatment of glaucoma. Additionally, MMS could be used as a tool for the study of other enzymes and protein-ligand interactions. Finally, the synthesis of new MMS derivatives with improved properties could lead to the development of more effective inhibitors of carbonic anhydrase enzymes.
Conclusion
In conclusion, MMS is a sulfonamide derivative that has been widely used in scientific research for its unique properties. The synthesis of MMS involves the reaction of N-methyl-N-(4-phenylbenzyl)amine with methanesulfonyl chloride in the presence of a base. MMS has been used in various scientific research applications, including organic chemistry, biochemistry, and pharmacology. The mechanism of action of MMS involves its ability to inhibit the activity of carbonic anhydrase enzymes. The inhibition of carbonic anhydrase by MMS has several biochemical and physiological effects, including a disruption of acid-base homeostasis and a decrease in intraocular pressure. MMS has several advantages for lab experiments, such as its stability and high affinity for carbonic anhydrase enzymes. However, it also has some limitations, such as its potential toxicity. Finally, there are several future directions for the use of MMS in scientific research, including the development of MMS-based drugs for the treatment of glaucoma and the synthesis of new MMS derivatives with improved properties.
合成方法
The synthesis of MMS involves the reaction of N-methyl-N-(4-phenylbenzyl)amine with methanesulfonyl chloride in the presence of a base. The resulting MMS is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane.
科学研究应用
MMS has been used in various scientific research applications due to its unique properties. It has been utilized as a reagent for the synthesis of sulfonamides and other organic compounds. Additionally, MMS has been used as a tool for studying enzyme-catalyzed reactions and protein-ligand interactions. MMS has also been used in pharmacological studies to investigate the mechanism of action of certain drugs.
属性
IUPAC Name |
N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-16(19(2,17)18)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGUBMBVKYXQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

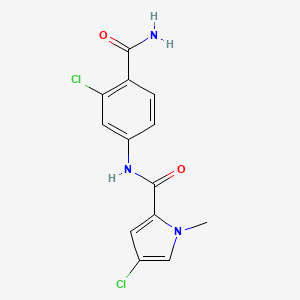
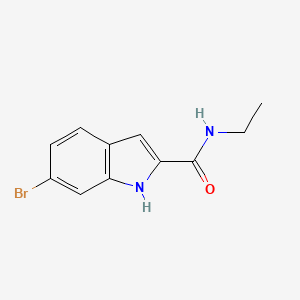
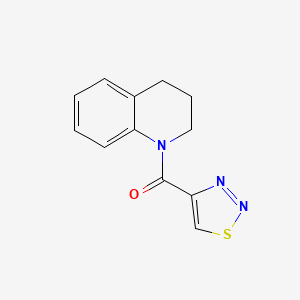
![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)

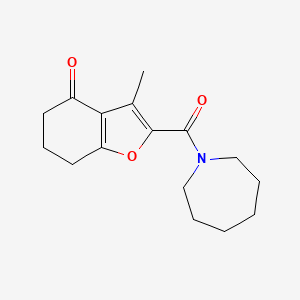
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)cyclopentane-1-carbonitrile](/img/structure/B7529224.png)
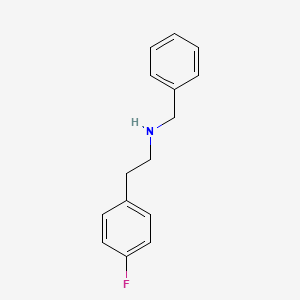
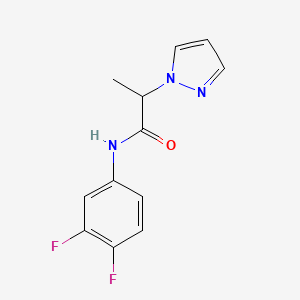
![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
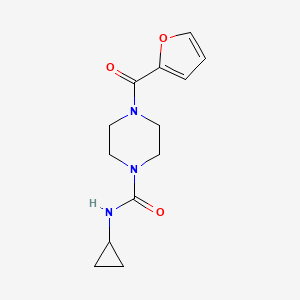

![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)
